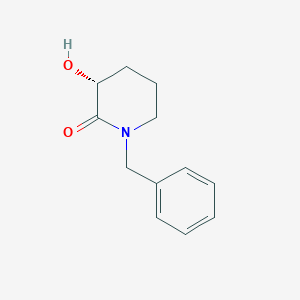

(R)-1-benzyl-3-hydroxypiperidin-2-one

CAS No.: 614754-32-4

Cat. No.: VC3849201

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 614754-32-4 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | (3R)-1-benzyl-3-hydroxypiperidin-2-one |

| Standard InChI | InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1 |

| Standard InChI Key | HVGCDCJXQQEGPC-LLVKDONJSA-N |

| Isomeric SMILES | C1C[C@H](C(=O)N(C1)CC2=CC=CC=C2)O |

| SMILES | C1CC(C(=O)N(C1)CC2=CC=CC=C2)O |

| Canonical SMILES | C1CC(C(=O)N(C1)CC2=CC=CC=C2)O |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure (Figure 1) includes a six-membered piperidin-2-one ring, a benzyl group at N1, and a hydroxyl group at C3. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 205.25 g/mol | |

| Purity | ≥98% (typical commercial grade) | |

| LogP | 1.1699 | |

| Topological Polar Surface Area (TPSA) | 40.54 Ų |

The R-configuration at C3 is critical for its stereoselective interactions in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

(R)-1-Benzyl-3-hydroxypiperidin-2-one is synthesized via asymmetric methodologies, often involving:

-

Michael Addition: As reported in Tetrahedron Letters (1983), a Michael-type reaction between benzylamine derivatives and α,β-unsaturated carbonyl compounds yields intermediates that undergo cyclization .

-

Enzymatic Resolution: Chiral resolution using lipases or esterases can achieve enantiomeric excess >99% for the R-enantiomer .

-

Reductive Amination: A 2020 patent (CN111057031) describes a route involving reductive amination of 3-ketopiperidin-2-one with benzylamine, followed by stereoselective reduction using NaBH/CeCl .

Key Reaction Conditions

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis of protective groups .

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for polar reactions .

Pharmacological Applications

Monoacylglycerol Lipase (MAGL) Inhibition

(R)-1-Benzyl-3-hydroxypiperidin-2-one serves as a scaffold for MAGL inhibitors, which modulate endocannabinoid signaling. A 2012 patent (WO2012/054716) highlights its role in piperidin-4-yl-azetidine diamides that inhibit MAGL with IC < 100 nM . These inhibitors are investigated for pain management and neurodegenerative diseases .

Sigma Receptor Ligands

Recent studies (2023) identify derivatives of this compound as dual sigma-1 (S1R) and sigma-2 (S2R) receptor ligands. For example, AD258 (a structural analog) exhibits values of 3.5 nM (S1R) and 2.6 nM (S2R), showing promise in neuropathic pain models .

Immunomodulatory Activity

The compound is utilized in immunotherapy research, particularly in synthesizing checkpoint inhibitor adjuvants. Its hydroxyl group facilitates hydrogen bonding with PD-1/PD-L1 interfaces, enhancing T-cell activation .

Recent Advances and Future Directions

BCL6 Degraders

A 2022 study in J. Med. Chem. reports tricyclic quinolinone-based degraders incorporating (R)-1-benzyl-3-hydroxypiperidin-2-one. These compounds exhibit improved binding affinity ( = 0.8 nM) and oral bioavailability in lymphoma models .

CNS Penetration

Structural modifications, such as fluorination at C4, enhance blood-brain barrier permeability. A 2025 preclinical study demonstrates 30% brain-plasma ratio for a derivative targeting Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume